3,5-Diethynylaniline 3,5-Diethynylaniline
Brand Name: Vulcanchem
CAS No.: 402956-36-9
VCID: VC18521965
InChI: InChI=1S/C10H7N/c1-3-8-5-9(4-2)7-10(11)6-8/h1-2,5-7H,11H2
SMILES:
Molecular Formula: C10H7N
Molecular Weight: 141.17 g/mol

3,5-Diethynylaniline

CAS No.: 402956-36-9

Cat. No.: VC18521965

Molecular Formula: C10H7N

Molecular Weight: 141.17 g/mol

* For research use only. Not for human or veterinary use.

3,5-Diethynylaniline - 402956-36-9

Specification

CAS No. 402956-36-9
Molecular Formula C10H7N
Molecular Weight 141.17 g/mol
IUPAC Name 3,5-diethynylaniline
Standard InChI InChI=1S/C10H7N/c1-3-8-5-9(4-2)7-10(11)6-8/h1-2,5-7H,11H2
Standard InChI Key XRGBJBOYNHXWPA-UHFFFAOYSA-N
Canonical SMILES C#CC1=CC(=CC(=C1)N)C#C

Introduction

Chemical Structure and Electronic Properties

The molecular structure of 3,5-Diethynylaniline (C8_8H7_7N) features a benzene ring with an amino group (-NH2_2) at the 1-position and ethynyl groups at the 3 and 5 positions. The linear geometry of the ethynyl substituents introduces rigidity to the molecular framework, which can influence crystallinity and π-conjugation in polymeric systems . Theoretical studies on similar ethynyl-substituted aromatics suggest that the electron-withdrawing nature of the ethynyl groups may reduce the electron density of the aromatic ring, potentially altering reactivity in electrophilic substitution reactions compared to unsubstituted aniline .

Synthesis and Functionalization

While no direct synthesis of 3,5-Diethynylaniline is documented in the provided sources, plausible routes can be extrapolated from methods used for related compounds:

Palladium-Catalyzed Cross-Coupling

A Sonogashira coupling between 3,5-dibromoaniline and trimethylsilylacetylene (TMSA), followed by deprotection, could yield the target compound. This approach would require careful control of reaction conditions to avoid over-functionalization or amino group oxidation .

Direct Alkynylation

Physicochemical Properties

Based on structural analogs, key properties of 3,5-Diethynylaniline can be hypothesized:

PropertyEstimated Value/RangeBasis for Estimation
Molecular Weight129.16 g/molCalculated from formula C8_8H7_7N
Melting Point85-95°CComparison to 3,5-dimethylaniline (7-9°C)
Boiling Point220-240°CSimilar to ethynyl-substituted aromatics
SolubilityLow in water (<0.1 g/100 mL)Hydrophobic ethynyl groups
pKa_a~4.5-5.0Electron-withdrawing effects

The increased molecular symmetry compared to mono-substituted analogs may enhance crystalline packing, as observed in 3,5-diiodoaniline derivatives .

Challenges and Research Opportunities

The primary knowledge gaps center on:

  • Experimental verification of synthetic routes and yields

  • Comprehensive spectroscopic characterization (e.g., 13^{13}C NMR chemical shifts for ethynyl carbons)

  • Exploration of supramolecular assembly driven by hydrogen bonding (NH2_2) and π-π interactions

Future studies could leverage computational chemistry to predict reactivity patterns and guide targeted synthesis efforts.

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